molecular formula C27H29Cl2N7O2S B10831243 2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;dihydrochloride

2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;dihydrochloride

Cat. No.: B10831243
M. Wt: 586.5 g/mol
InChI Key: LXNKBUVQVKWAHI-UHFFFAOYSA-N
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Description

CX-5461 (dihydrochloride) is a potent, orally bioavailable inhibitor of ribosomal RNA synthesis mediated by RNA polymerase I. It has shown significant potential in cancer research due to its ability to selectively target cancer cells while sparing normal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CX-5461 (dihydrochloride) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its biological activity .

Industrial Production Methods

Industrial production of CX-5461 (dihydrochloride) typically involves optimizing the synthetic route to maximize yield and purity. This includes the use of high-efficiency catalysts and solvents, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

CX-5461 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced biological activity, while reduction may yield reduced derivatives with different pharmacological properties .

Mechanism of Action

CX-5461 (dihydrochloride) exerts its effects by selectively inhibiting RNA polymerase I-mediated ribosomal RNA synthesis. This leads to the disruption of ribosome biogenesis, which is essential for the growth and proliferation of cancer cells. The compound also induces DNA damage and activates the DNA damage response, further contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CX-5461 (dihydrochloride) is unique in its ability to selectively inhibit RNA polymerase I-mediated ribosomal RNA synthesis without significantly affecting RNA polymerase II. This selective inhibition makes it a valuable tool for studying ribosomal RNA synthesis and a promising candidate for cancer therapy .

Properties

Molecular Formula

C27H29Cl2N7O2S

Molecular Weight

586.5 g/mol

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;dihydrochloride

InChI

InChI=1S/C27H27N7O2S.2ClH/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34;;/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36);2*1H

InChI Key

LXNKBUVQVKWAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C.Cl.Cl

Origin of Product

United States

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